Water-Tolerant Catalytic Activity: Yb(OTf)₃ vs. Conventional Lewis Acids in Aqueous Aldol Reactions
Ytterbium(III) triflate maintains full catalytic activity in the aldol reaction of silyl enol ethers with aldehydes in aqueous media, whereas conventional Lewis acids such as AlCl₃, TiCl₄, and BF₃·OEt₂ are completely deactivated under identical conditions due to rapid hydrolysis [1]. In a direct head-to-head comparison using benzaldehyde and 1-phenyl-1-(trimethylsiloxy)ethene in water–THF (4:1), Yb(OTf)₃ (10 mol%) afforded 93% yield of the β-hydroxy ketone product after 12 hours, while AlCl₃, TiCl₄, SnCl₄, and BF₃·OEt₂ each produced <5% yield [1]. The difference is attributed to the triflate anion's hydrolytic stability, which preserves the Lewis acidic Yb³⁺ center for substrate activation even in the presence of excess water.
| Evidence Dimension | Product yield in aqueous aldol reaction |
|---|---|
| Target Compound Data | Yb(OTf)₃: 93% yield |
| Comparator Or Baseline | AlCl₃, TiCl₄, SnCl₄, BF₃·OEt₂: <5% yield each |
| Quantified Difference | ≥88 percentage point yield advantage for Yb(OTf)₃ |
| Conditions | Benzaldehyde + 1-phenyl-1-(trimethylsiloxy)ethene, water–THF (4:1), 10 mol% catalyst, 12 h, room temperature |
Why This Matters
For synthetic chemists running reactions in aqueous or protic media, Yb(OTf)₃ is the only ytterbium-based Lewis acid that delivers synthetically useful yields, eliminating the need for rigorous anhydrous conditions or glovebox handling.
- [1] Kobayashi, S.; Hachiya, I. Lanthanide Triflates as Water-Tolerant Lewis Acids. Activation of Commercial Formaldehyde Solution and Use in the Aldol Reaction of Silyl Enol Ethers with Aldehydes. J. Org. Chem. 1994, 59, 3590–3596. View Source
